5-Hydroxy-N-formylkynurenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18) |
InChI Key |
LSTOUSIIVKMJBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Interconversions of 5 Hydroxy N Formylkynurenine
Enzymatic Synthesis of 5-Hydroxy-N-formylkynurenine
The formation of this compound is an enzymatic process that begins with the precursor 5-Hydroxy-L-tryptophan.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formyl-kynurenine. nih.govashpublications.org IDO1 is notable for its broad substrate specificity, acting on various indoleamine derivatives including L-tryptophan, D-tryptophan, tryptamine, serotonin (B10506), and 5-hydroxy-L-tryptophan. nih.govmdpi.comfrontiersin.org The enzymatic reaction facilitated by IDO1 converts 5-hydroxy-L-tryptophan directly into this compound. hmdb.ca This conversion is a critical step in a branch of the kynurenine (B1673888) pathway.
The biosynthesis of this compound involves the oxidative cleavage of the pyrrole (B145914) ring of the indole (B1671886) nucleus of 5-Hydroxy-L-tryptophan. mdpi.com This reaction is catalyzed by IDO1, which incorporates both atoms of a molecular oxygen molecule into the substrate. mdpi.com The catalytic activity of IDO1 is dependent on its heme prosthetic group. frontiersin.org The iron atom within the heme group facilitates the redox reaction with molecular oxygen, which is necessary to open the five-membered ring of the tryptophan derivative to form the corresponding N-formylkynurenine. frontiersin.orgnih.gov
Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in its Formation from 5-Hydroxy-L-tryptophan
Enzymatic Hydrolysis of this compound
Following its synthesis, this compound can undergo further enzymatic conversion.
The enzyme kynurenine formamidase, also known as arylformamidase (AFMID), is responsible for the hydrolysis of N-formyl-L-kynurenine to L-kynurenine, which is the second step in the main kynurenine pathway. hmdb.caresearchgate.net Similarly, AFMID catalyzes the conversion of this compound. hmdb.ca In this reaction, a water molecule is used to hydrolyze the formyl group, resulting in the formation of 5-Hydroxykynurenine (B1197592) and formic acid. hmdb.cabovinedb.ca
Detailed kinetic studies specifically quantifying the efficiency and reaction rates of human AFMID with this compound as a substrate are not extensively detailed in the provided search results. However, the general function of AFMID is to hydrolyze N-formylkynurenines. hmdb.caresearchgate.net The enzyme's activity is a crucial step for the continuation of the kynurenine pathway, as it converts the initial product of IDO1 into L-kynurenine or its hydroxylated analogs, which can then be further metabolized. nih.gov
Activity of Kynurenine Formamidase (AFMID) in Converting to 5-Hydroxykynurenine
Contextual Pathways and Precursors within the KP
The kynurenine pathway (KP) is a complex metabolic route with several branches. mdpi.comnih.gov The entry point into the pathway is the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov
The precursor to this compound is 5-Hydroxy-L-tryptophan. hmdb.ca 5-Hydroxy-L-tryptophan itself is an intermediate in the synthesis of the neurotransmitter serotonin from the essential amino acid L-tryptophan. nih.gov The availability of 5-hydroxy-L-tryptophan is influenced by the activity of tryptophan hydroxylase, which produces it from tryptophan, and enzymes that consume it, such as IDO1.
Once formed, this compound is situated at the beginning of a specific branch of the kynurenine pathway. Its subsequent hydrolysis by AFMID to 5-Hydroxykynurenine allows for further metabolism down this pathway, leading to various bioactive molecules. hmdb.cabmj.com
Table 1: Key Enzymes and Reactions
| Enzyme | Substrate | Product(s) | Pathway Step |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-Hydroxy-L-tryptophan + O₂ | This compound | Synthesis |
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 5-Hydroxy-L-tryptophan |
| Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Kynurenine Formamidase (AFMID) |
| 5-Hydroxykynurenine |
| Tryptophan |
| N-formyl-kynurenine |
| L-kynurenine |
| Serotonin |
| Tryptophan 2,3-dioxygenase (TDO) |
| Tryptophan hydroxylase |
Relationship to Tryptophan and N-Formylkynurenine Metabolism
This compound is a metabolite derived from the essential amino acid L-tryptophan and is closely linked to the kynurenine pathway, the principal route of tryptophan degradation. nih.gov The canonical kynurenine pathway is initiated by the enzymatic cleavage of L-tryptophan's indole ring by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), resulting in the formation of N-formylkynurenine. nih.govmdpi.commdpi.combiorxiv.org
The biosynthesis of this compound occurs via a parallel branch of this pathway. It begins with the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). mdpi.com This intermediate, 5-HTP, can then be acted upon by indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the oxidative cleavage of its indole ring to produce this compound. This reaction mirrors the conversion of L-tryptophan to N-formylkynurenine. nih.gov IDO1 can act on several tryptophan-related substrates, including L-tryptophan, D-tryptophan, 5-hydroxytryptophan (B29612), serotonin, and tryptamine. genecards.org
Following its formation, this compound can undergo deformylation, a reaction catalyzed by kynurenine formamidase, to yield 5-hydroxykynurenine. This enzymatic step is analogous to the conversion of N-formylkynurenine to kynurenine in the main kynurenine pathway. biorxiv.org
Integration of 5-Hydroxy-L-tryptophan in Specific KP Branches
The integration of 5-hydroxy-L-tryptophan (5-HTP) into specific branches of the kynurenine pathway (KP) gives rise to a series of hydroxylated metabolites. While the metabolism of L-tryptophan through the canonical kynurenine pathway is the predominant route, accounting for over 95% of its degradation, the branch involving 5-HTP provides an alternative metabolic fate. mdpi.comnih.gov
The entry of 5-HTP into this specific branch is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO1), which converts it to this compound. This step represents a significant diversion from its conversion to serotonin via aromatic L-amino acid decarboxylase.
Once formed, this compound is a substrate for kynurenine formamidase, which hydrolyzes it to 5-hydroxykynurenine. From this point, the pathway can proceed further, mirroring the downstream reactions of the main kynurenine pathway. For instance, 5-hydroxykynurenine can be converted to 5-hydroxykynurenamine (B1194722) by aromatic-L-amino-acid decarboxylase. In rabbit small intestine, it has been demonstrated that 5-hydroxytryptophan is metabolized to 5-hydroxykynurenine and 5-hydroxykynurenamine, highlighting the activity of this pathway in certain tissues. pnas.org
Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
|---|---|---|---|
| Tryptophan 5-hydroxylase | L-Tryptophan | 5-Hydroxy-L-tryptophan | Hydroxylation |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-Hydroxy-L-tryptophan, Oxygen | This compound | Oxidative Ring Cleavage |
| Kynurenine formamidase | This compound, Water | 5-Hydroxykynurenine, Formic acid | Hydrolysis |
Table 2: Comparison of Canonical and 5-Hydroxylated Kynurenine Pathway Entry
| Pathway | Starting Substrate | Initial Enzyme(s) | Key Intermediate |
|---|---|---|---|
| Canonical Kynurenine Pathway | L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | N-Formylkynurenine |
| 5-Hydroxylated Kynurenine Pathway | 5-Hydroxy-L-tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | This compound |
Metabolic Fates and Downstream Bioconversions of 5 Hydroxy N Formylkynurenine
Conversion to 5-Hydroxykynurenine (B1197592) and Subsequent Metabolites
The primary and most direct metabolic fate of 5-Hydroxy-N-formylkynurenine is its hydrolysis into 5-Hydroxykynurenine and formic acid. This reaction is catalyzed by the enzyme kynurenine (B1673888) formamidase (also known as arylformamidase). This deformylation step is analogous to the conversion of N'-formylkynurenine to kynurenine in the main kynurenine pathway. bevital.notaylorandfrancis.com
5-Hydroxykynurenine is itself a metabolically active molecule that serves as a substrate for further enzymatic transformations. One documented pathway involves its conversion to 5-hydroxykynurenamine (B1194722), a reaction mediated by the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, as a hydroxylated analog of kynurenine, its downstream metabolites can include xanthurenic acid, a recognized product in the kynurenine pathway. bevital.no The metabolic cascade initiated by the formation of 5-Hydroxykynurenine is a branch of the larger tryptophan degradation pathway, which ultimately leads to the production of various bioactive molecules, including quinolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com
The key enzymatic steps involving the conversion of this compound are summarized in the table below.
| Precursor | Enzyme | Product(s) |
| This compound | Kynurenine Formamidase (Arylformamidase) | 5-Hydroxykynurenine and Formic acid |
| 5-Hydroxykynurenine | Aromatic-L-amino-acid decarboxylase | 5-Hydroxykynurenamine |
| 5-Hydroxykynurenine | Kynurenine Aminotransferase (KAT) | Xanthurenic Acid |
Theoretical and Observed Metabolic Fluxes through this compound
Under normal physiological conditions, over 95% of tryptophan is metabolized via the kynurenine pathway. mdpi.com The activity of this pathway, and thus the metabolic flux through it, is significantly upregulated in response to inflammatory stimuli. bevital.no Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), induce the expression of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme that initiates the pathway by converting tryptophan to N'-formylkynurenine and, in a parallel branch, 5-hydroxytryptophan (B29612) to this compound. mdpi.comportlandpress.com Consequently, conditions of inflammation are associated with an increased metabolic flux through the entire kynurenine pathway, which would theoretically include the branch involving this compound. bevital.no
Computational modeling studies have provided theoretical estimations of metabolic fluxes. A kinetic model of tryptophan metabolism in inflammatory bowel disease (IBD) illustrates a dramatic shift in metabolic routing. mdpi.com This research suggests that under inflammatory conditions, the metabolic flux is overwhelmingly shunted towards the kynurenine pathway. mdpi.com
The table below presents findings from a modeling study on tryptophan metabolite fluxes in the intestinal mucosa, illustrating the shift during active IBD. mdpi.com
| Metabolic Pathway Branch | Flux under Normal Conditions | Flux in Inflammatory Bowel Disease (IBD) |
| Towards Kynurenine Pathway | 41.9% | 89.5% |
| Towards Serotonin (B10506) Pathway | 46.9% | Decreased |
This redirection of tryptophan metabolism leads to an elevated production of kynurenine and its downstream metabolites. mdpi.com While this model focuses on the main kynurenine branch, the same upstream induction mechanisms would apply to the 5-hydroxy branch, suggesting a corresponding increase in flux through this compound under such conditions. Further kinetic models of tryptophan metabolism in different tissues, such as the liver and brain, have been developed to understand the distribution of control among the various enzymes in the pathway, providing a framework for predicting how flux may be altered in different physiological and pathological states. researchgate.netnih.gov
Biological and Mechanistic Roles of 5 Hydroxy N Formylkynurenine Excluding Clinical Human Trials and Safety
Involvement in Systemic Metabolic Regulation
The kynurenine (B1673888) pathway is intrinsically linked to systemic metabolism, playing a critical role in processes ranging from glucose control to the synthesis of essential cofactors. The dysregulation of this pathway is associated with various metabolic disorders.
Associations with Metabolic Dysregulation and Insulin (B600854) Resistance
Alterations in the kynurenine pathway are increasingly recognized as a factor in the development of metabolic dysregulation and insulin resistance. researchgate.netnih.gov Chronic low-grade inflammation and stress, known contributors to insulin resistance, can upregulate key enzymes of the pathway, such as IDO and TDO. researchgate.net This heightened activity leads to an altered profile of kynurenine metabolites.
Specifically, dysregulation of 5-HNFK and related tryptophan metabolites has been associated with insulin resistance. Elevated activity of the kynurenine pathway can disrupt insulin signaling. Studies have shown that downstream metabolites, such as xanthurenic acid (XA), can interfere with insulin function. researchgate.netnih.gov This occurs when conditions like inflammation lead to a deficiency in pyridoxal-5-phosphate (a form of vitamin B6), which shifts the pathway towards the production of XA. researchgate.netnih.gov This diabetogenic effect highlights how imbalances in the pathway, which originates with compounds like 5-HNFK, can contribute to systemic metabolic disease. researchgate.net Furthermore, 5-Hydroxy-N-formylkynurenine was identified as a relevant metabolite in a study on metabolic dysregulation in the skeletal muscle of obese mice, suggesting its involvement in the metabolic inflexibility associated with obesity. biorxiv.org
Implications for Energetic Homeostasis
The kynurenine pathway is fundamental to energetic homeostasis, primarily through its role in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.orgpnas.org NAD+ is a critical coenzyme essential for cellular energy production, DNA repair, and numerous other metabolic reactions. oup.com The metabolic cascade that begins with tryptophan's conversion to N-formylkynurenine and its hydroxylated form, 5-HNFK, ultimately leads to the production of quinolinic acid, a direct precursor to NAD+. frontiersin.orgnih.gov
| Feature | Description | Reference |
| Metabolic Role | Precursor in the kynurenine pathway leading to NAD+ synthesis. | frontiersin.orgpnas.org |
| Metabolic Dysregulation | Associated with insulin resistance and altered insulin signaling. | |
| Energetic Homeostasis | The pathway it belongs to is crucial for NAD+ production, which is vital for mitochondrial function and energy metabolism. | nih.govbiorxiv.org |
Modulatory Effects within Immune System Function
The kynurenine pathway is a key regulator of the immune system, mediating the interplay between inflammation and immune tolerance. Its metabolites exert significant modulatory effects on various immune cells.
Connections to Kynurenine Pathway-Mediated Immune Responses
The kynurenine pathway is highly responsive to immunological stimuli. nih.gov Pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), strongly induce the expression of the IDO1 enzyme. nih.govmdpi.com This enzyme catalyzes the initial, rate-limiting step of the pathway: the conversion of tryptophan to N-formylkynurenine (and 5-hydroxytryptophan (B29612) to 5-HNFK). nih.govmdpi.com
This activation has two major immunomodulatory consequences. First, the resulting depletion of local tryptophan can inhibit the proliferation of immune cells, particularly T-cells, which are highly sensitive to tryptophan availability. biorxiv.org Second, the production of kynurenine and its downstream metabolites creates an immunosuppressive microenvironment. nih.gov These metabolites can promote the differentiation of regulatory T-cells, which dampen immune responses, thereby controlling inflammation and promoting immune tolerance. biorxiv.orgnih.gov This positions the pathway, and by extension its initial metabolites like 5-HNFK, as a critical link between the innate and adaptive immune systems. nih.gov
Putative Interplay with Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses. researchgate.netnih.gov A growing body of evidence indicates that several metabolites of the kynurenine pathway function as endogenous ligands for AhR. nih.gov Kynurenine (KYN), kynurenic acid (KYNA), and xanthurenic acid are all recognized as AhR agonists. mdpi.comnih.govmdpi.comresearchgate.net
Upon activation by these ligands, AhR translocates to the nucleus and modulates the expression of target genes involved in inflammation and immunity. researchgate.net For instance, the activation of AhR in immune cells can promote the production of the anti-inflammatory cytokine IL-22 and influence the differentiation of T-cell subsets. mdpi.comnih.gov Although direct binding of 5-HNFK to AhR has not been extensively documented, its position as a precursor to known AhR ligands like kynurenine suggests a putative and indirect role in modulating AhR signaling. nih.govmdpi.com The activation of AhR by kynurenine pathway metabolites represents a key mechanism through which tryptophan metabolism influences immune cell function and systemic immune homeostasis. thno.org
| Receptor/Pathway | Interacting Kynurenine Metabolites | Immunological Outcome | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Kynurenine (KYN), Kynurenic Acid (KYNA) | Modulation of T-cell differentiation, cytokine production (e.g., IL-22, IL-6). | mdpi.comnih.govnih.govmdpi.com |
| Immune Cell Proliferation | Tryptophan (precursor) | Depletion of tryptophan suppresses T-cell proliferation. | biorxiv.org |
Contributions to Neurobiological Processes
Metabolites of the kynurenine pathway are neuroactive, with the capacity to influence neuronal function, and an imbalance in this pathway is implicated in various neurological conditions. The pathway is active in brain cells, including astrocytes and microglia, where it produces compounds that can be either neuroprotective or neurotoxic. mdpi.comresearchgate.net
While research on 5-HNFK itself is limited, its close analogue, N-formylkynurenine, has been associated with impairments in cognitive functions and working memory. mdpi.com More significantly, downstream metabolites have profound effects on the nervous system. For example, kynurenic acid is generally considered neuroprotective due to its function as an antagonist of glutamate (B1630785) receptors, which can prevent excitotoxicity. mdpi.compnas.orgfrontiersin.org In contrast, quinolinic acid is a known neurotoxin that acts as an agonist for the NMDA receptor, a type of glutamate receptor, and its overproduction can lead to neuronal damage. mdpi.compnas.org
Furthermore, elevated levels of 5-HNFK have been observed in children with autism spectrum disorder, suggesting a correlation with alterations in tryptophan metabolism in neurodevelopmental conditions. The balance between the different branches of the kynurenine pathway is therefore critical for maintaining the health and proper function of the nervous system. mdpi.com
Associations with Altered Tryptophan Metabolism in Neurodevelopmental Conditions
Alterations in the tryptophan metabolic pathway have been increasingly implicated in neurodevelopmental conditions such as Autism Spectrum Disorder (ASD). Several studies have identified changes in the levels of tryptophan metabolites in individuals with ASD. Specifically, an increase in this compound has been associated with an ASD diagnosis. researchgate.netmdpi.com This finding points towards a dysregulation in the kynurenine pathway, which is responsible for the majority of tryptophan degradation. frontiersin.orgresearchgate.net
One study observed that the concentrations of xanthurenic acid and this compound were significantly increased in children with ASD. nih.gov This suggests a potential link between the altered metabolic state and the clinical presentation of the disorder. Furthermore, this compound levels have been negatively correlated with neurodevelopment scores, indicating that higher levels of this metabolite may be associated with poorer neurodevelopmental outcomes. nih.gov The kynurenine pathway's activation can lead to an increase in neurotoxic and immunomodulatory mediators, which may contribute to the pathophysiology of ASD. researchgate.net The observed increase in this compound could also be linked to deficiencies in cofactors like vitamin B6, which is necessary for the function of enzymes such as kynureninase and kynurenine aminotransferase. nih.gov
Table 1: Observed Alterations of this compound in Neurodevelopmental Conditions
| Condition | Observed Change in this compound | Associated Findings |
|---|---|---|
| Autism Spectrum Disorder (ASD) | Increased levels in children with ASD. researchgate.netmdpi.comresearchgate.netnih.gov | Negatively correlated with neurodevelopment scores. nih.gov Associated with increased levels of xanthurenic acid, serotonin (B10506), and N-feruloyl serotonin. researchgate.netmdpi.comnih.gov |
Mechanistic Considerations in Brain Metabolic Homeostasis
The kynurenine pathway of tryptophan metabolism plays a crucial role in brain metabolic homeostasis. researchgate.net This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. frontiersin.orgresearchgate.net N-formylkynurenine is then hydrolyzed to kynurenine. nih.gov In the brain, kynurenine can be further metabolized down two distinct routes, leading to the production of either the neuroprotective kynurenic acid (KYNA) or the neurotoxic quinolinic acid (QUIN). researchgate.netmdpi.com
This compound is an intermediate in a related branch of this pathway, formed from the enzymatic action of indoleamine 2,3-dioxygenase 1 on 5-hydroxy-L-tryptophan. It is subsequently converted to 5-hydroxykynurenine (B1197592) by the enzyme kynurenine formamidase. The balance between the different branches of the kynurenine pathway is critical for maintaining neuronal health. An overactivation of the branch leading to quinolinic acid production by activated microglia is observed in many inflammatory neurological diseases and can lead to excitotoxicity and neuronal death. mdpi.com Conversely, astrocytes can produce kynurenic acid, which has neuroprotective properties by antagonizing glutamate receptors. mdpi.com Therefore, the regulation of enzymes and intermediates like this compound is integral to the delicate balance of brain metabolism and neuronal function.
Role in Coagulation and Thrombotic Pathways
Linkages to Venous Thromboembolism Metabolomics
Metabolomic studies have identified a potential link between metabolites of the kynurenine pathway and venous thromboembolism (VTE). mdpi.comresearchgate.netnih.gov Specifically, this compound and N-formylkynurenine have been identified as metabolites associated with VTE. researchgate.netnih.govresearchgate.net In a study of critically ill trauma patients, global metabolomics revealed that both N-formylkynurenine and this compound could significantly discriminate between patients who developed VTE and those who did not. researchgate.net
The ratio between N-formylkynurenine and this compound was found to have even greater predictive power for VTE in this patient population. researchgate.net Pathway analysis identified the tryptophan metabolic pathway, which includes these two metabolites, as the only significant metabolic pathway associated with VTE in this cohort. researchgate.net Further in silico gene expression analysis pointed to three genes involved in the tryptophan pathway—KYNU, CCBL1, and CCBL2—as being significantly different between VTE and non-VTE patients, suggesting a genetic predisposition or response related to this pathway in the context of VTE. mdpi.comresearchgate.net
Table 2: Metabolites in Venous Thromboembolism
| Metabolite | Association with VTE | Predictive Power (AUC) |
|---|---|---|
| N-formylkynurenine | Significantly discriminated VTE from non-VTE patients. researchgate.net | 0.77. researchgate.net |
| This compound | Significantly discriminated VTE from non-VTE patients. researchgate.net | 0.80. researchgate.net |
| Ratio of N-formylkynurenine/5-hydroxy-N-formylkynurenine | Improved predictive power for VTE. researchgate.net | 0.87. researchgate.net |
Mechanisms of Influence on Plasma Coagulation Factors and Endothelial Function
Metabolites of the kynurenine pathway can contribute to the formation of thrombi through several mechanisms, including the dysregulation of plasma coagulation factors and the induction of endothelial cell dysfunction. researchgate.netnih.govnih.gov A key mechanism involves the activation of the Aryl Hydrocarbon Receptor (AHR). nih.govbiorxiv.org Activation of AHR by kynurenine pathway metabolites can promote the overexpression of tissue factor (TF) in cells, which is a primary initiator of the extrinsic coagulation cascade. researchgate.netnih.govbiorxiv.org
This AHR-mediated upregulation of TF has been observed in various cell types, including endothelial cells and vascular smooth muscle cells. nih.govbiorxiv.org In the context of infections like COVID-19, which are associated with a prothrombotic state, elevated levels of kynurenine and its metabolites have been noted. biorxiv.org This increase in kynurenine pathway metabolites can lead to AHR activation and subsequent TF expression on endothelial cells, contributing to both microvascular and macrovascular thrombosis. biorxiv.org Furthermore, some kynurenine metabolites have been shown to contribute to vasodilation during systemic inflammation, adding another layer of complexity to their role in vascular homeostasis. ahajournals.org
Interactions with Cellular Redox States
Investigation into Oxidative Stress Pathways and Radical Interactions
The kynurenine pathway is intricately linked with cellular redox states and oxidative stress. nih.gov Tryptophan and its metabolites can participate in reactions that generate or scavenge reactive oxygen species (ROS). For instance, the oxidation of tryptophan under Fenton reaction conditions can produce N-formylkynurenine, as well as mono- and dihydroxy tryptophans. acs.org This process also generates free radicals. acs.org
Some metabolites of the kynurenine pathway, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, are known to be pro-oxidant and can generate ROS, leading to oxidative damage. mdpi.com Conversely, kynurenine itself has been shown to react with and scavenge hydroxyl radicals and peroxynitrite. nih.govmdpi.com The interaction of these metabolites with free radicals like the hydroxyl radical (OH•) is significant, as this radical can react with and damage all major cellular components, including DNA, proteins, and lipids. alternative-therapies.comnih.govfrontiersin.org The accumulation of certain kynurenine pathway metabolites can induce oxidative cell damage, which in turn can trigger inflammatory processes and disrupt cellular homeostasis. nih.gov
Proposed Role in Antioxidant Scavenging Mechanisms
This compound (5-OH-NFK) is a metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in the body. mdpi.comnih.gov This pathway is initiated by the oxidation of tryptophan or its derivatives. nih.govmdpi.com For instance, 5-OH-NFK is formed from 5-Hydroxy-L-tryptophan by the enzyme indoleamine 2,3-dioxygenase. smpdb.ca The metabolites of the kynurenine pathway exhibit diverse and sometimes opposing biological activities, with some acting as antioxidants while others can be pro-oxidative. nih.govmdpi.com While the specific role of 5-OH-NFK in oxidative stress is still being fully elucidated, research into its parent compound, N-formylkynurenine (NFK), provides significant insight into its proposed scavenging mechanisms.
NFK is known to be a product of oxidative stress; it is formed when tryptophan residues in proteins react with various reactive oxygen species (ROS), such as singlet oxygen (¹O₂), ozone (O₃), and hydroxyl radicals (HO•). plos.orgresearchgate.net This formation of NFK is often considered a marker of oxidative damage to proteins. plos.orgebi.ac.uk However, recent findings suggest that NFK itself may actively participate in modulating the redox environment through a unique scavenging mechanism.
A novel, non-enzymatic branch of the kynurenine pathway has been proposed where NFK, under physiological conditions (37°C, pH 7.4), undergoes deamination to form an electrophilic compound known as NFK-carboxyketoalkene (NFK-CKA). biorxiv.orgbiorxiv.org This reactive intermediate is highly efficient at scavenging biological nucleophiles. biorxiv.org Most notably, NFK-CKA rapidly forms adducts with key intracellular antioxidants, particularly cysteine and glutathione (B108866). biorxiv.orgbiorxiv.org This reaction is remarkably fast, with adducts forming in less than two minutes. biorxiv.orgbiorxiv.org
This proposed mechanism suggests that rather than directly neutralizing ROS in the manner of a classical antioxidant, NFK may function by scavenging and consuming primary antioxidants like glutathione. biorxiv.org This action would directly modulate the cell's redox equilibrium. biorxiv.org The fate of NFK—whether it proceeds down the canonical pathway via hydrolysis to kynurenine or enters this nucleophile-scavenging branch—appears to be regulated by the abundance of hydrolytic enzymes. biorxiv.orgbiorxiv.org
The reactivity of NFK in this pathway is significantly greater than that of its downstream metabolite, kynurenine (KYN). biorxiv.org While KYN can also deaminate, the process is substantially slower, and its resulting reactive intermediate (KYN-CKA) reacts with cysteine but not with the crucial antioxidant glutathione. biorxiv.org
Table 1: Reactivity and Fate of N-formylkynurenine (NFK) under Physiological Conditions
| Process | Reactant | Product | Key Findings | Reference |
|---|---|---|---|---|
| Deamination | N-formylkynurenine (NFK) | NFK-carboxyketoalkene (NFK-CKA) | Occurs non-enzymatically at physiological pH and temperature. | biorxiv.org |
| Nucleophile Scavenging | NFK-CKA | Adducts with Cysteine and Glutathione | Reaction is rapid, occurring in less than 2 minutes. | biorxiv.orgbiorxiv.org |
| Hydrolysis (Canonical Pathway) | N-formylkynurenine (NFK) | Kynurenine (KYN) | This enzymatic process competes with the deamination pathway and is regulated by hydrolase abundance. | biorxiv.org |
Table 2: Comparative Reactivity of Kynurenine Pathway Metabolites
| Metabolite | Deamination Rate | Reactivity of Deaminated Product | Reference |
|---|---|---|---|
| N-formylkynurenine (NFK) | Relatively rapid; 46.3% deamination of 100 μM solution in 48 hours. | Rapidly reacts with both Cysteine and Glutathione. | biorxiv.org |
| Kynurenine (KYN) | Very slow; 20% deamination of a 3mM solution in 96 hours. | Reacts with Cysteine but not Glutathione. | biorxiv.orgbiorxiv.org |
Advanced Analytical and Research Methodologies for 5 Hydroxy N Formylkynurenine
Quantitative and Qualitative Spectrometric Approaches
Mass spectrometry-based methods are central to the analysis of 5-Hydroxy-N-formylkynurenine, providing high sensitivity and specificity for its detection in complex biological matrices.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q/TOF-MS/MS) for Detection
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q/TOF-MS/MS) stands as a powerful technique for the detection and quantification of this compound. This method offers high-resolution separation and accurate mass identification, which is crucial for distinguishing this compound from other structurally similar metabolites within the kynurenine (B1673888) pathway, such as N-formylkynurenine and 5-hydroxykynurenine (B1197592).
The UPLC system utilizes columns with small particle sizes (typically <2 μm) to achieve rapid and efficient separation of analytes. frontiersin.orgjapsonline.com The separated compounds are then introduced into the Q/TOF mass spectrometer. This instrument combines a quadrupole analyzer, which can be used to select a specific ion, with a time-of-flight analyzer that measures the mass-to-charge ratio of ions with high accuracy. frontiersin.orgjapsonline.com This high mass accuracy allows for the confident identification of this compound based on its precise molecular weight. Tandem mass spectrometry (MS/MS) capabilities further enhance specificity by fragmenting the selected parent ion and analyzing the resulting daughter ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. researchgate.netnih.gov
Studies have successfully employed UPLC-Q/TOF-MS/MS for the analysis of kynurenine pathway metabolites in various biological samples, including urine and serum. nih.gov The high sensitivity of this technique allows for the detection of low concentrations of metabolites, which is often necessary for studying subtle changes in metabolic pathways.
Table 1: UPLC-Q/TOF-MS/MS Parameters for Metabolite Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography Column | Reversed-phase C18 | Separation of metabolites based on polarity. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of a wide range of metabolites. |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | Generation of gas-phase ions from the analytes. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q/TOF) | High-resolution mass measurement for accurate identification. |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Comprehensive profiling and structural confirmation. |
Mass Spectrometry for Investigating Metabolic Transformations and Protein Modifications
Mass spectrometry is an indispensable tool for investigating the metabolic transformations of this compound and its role in protein modifications. Within the kynurenine pathway, this compound is enzymatically converted to 5-hydroxykynurenine by kynurenine formamidase. Mass spectrometry can be used to monitor this conversion by tracking the disappearance of the substrate and the appearance of the product.
Furthermore, reactive tryptophan metabolites, including kynurenine derivatives, can lead to post-translational modifications of proteins. ebi.ac.ukresearchgate.net Tandem mass spectrometry is a key technique for identifying these modifications. ebi.ac.ukresearchgate.net In a typical proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by LC-MS/MS. The mass spectrometer identifies peptides and any modifications by comparing the experimental mass-to-charge ratios with theoretical values from protein databases. The fragmentation patterns in the MS/MS spectra provide sequence information and pinpoint the exact location of the modification on the peptide. For instance, the oxidation of tryptophan residues in proteins can lead to the formation of N-formylkynurenine (NFK), a modification that can be identified through a characteristic mass shift. researchgate.net
Methodological Considerations for Sample Preparation and Internal Standards in Metabolomics
Accurate and reproducible analysis of this compound in metabolomics studies heavily relies on robust sample preparation and the appropriate use of internal standards. The choice of sample preparation method aims to remove interfering substances like proteins and salts while efficiently extracting the metabolites of interest. Common techniques include protein precipitation using cold organic solvents (e.g., methanol, acetonitrile) or solid-phase extraction (SPE). mdpi.com
The use of internal standards is critical to correct for variations in sample preparation, matrix effects, and instrument response. mdpi.com An ideal internal standard is a stable, isotopically labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled this compound). biorxiv.org These standards have nearly identical chemical and physical properties to the endogenous compound but can be distinguished by their mass in the mass spectrometer. biorxiv.org When an isotopically labeled internal standard is not available, a structurally similar compound that is not naturally present in the sample may be used. mdpi.com
Table 2: Common Sample Preparation Techniques for Metabolomics
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation | Addition of a solvent to denature and precipitate proteins. | Simple, fast, and inexpensive. | May not remove all interferences; can lead to metabolite loss through co-precipitation. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High selectivity and concentration of the analyte. | More time-consuming and expensive than precipitation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Effective for removing lipids and other nonpolar interferences. | Can be labor-intensive and may use hazardous organic solvents. |
Enzymatic Activity Assays
Measuring the activity of enzymes involved in the kynurenine pathway provides insights into the metabolic flux and regulation of this compound.
Development and Application of Fluorometric Assays for Associated Enzymes (e.g., IDO1)
Fluorometric assays are widely used to measure the activity of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the initial and rate-limiting step in the kynurenine pathway, leading to the formation of N-formylkynurenine. ebi.ac.uknih.gov These assays are often preferred for high-throughput screening of potential enzyme inhibitors due to their high sensitivity and simplicity. nih.gov
One innovative fluorometric assay for IDO1 activity involves the in situ formation of a fluorescent product from N-formylkynurenine. nih.gov This method avoids the direct measurement of kynurenine and offers a lower limit of detection compared to traditional colorimetric assays. ebi.ac.uknih.gov The fluorescence intensity is directly proportional to the enzymatic activity. nih.gov Such assays typically involve incubating the enzyme with its substrate (tryptophan) and then adding a developing reagent that reacts with the product to generate a fluorescent signal. sigmaaldrich.com The fluorescence is then measured using a plate reader at specific excitation and emission wavelengths. nih.govrndsystems.com
Indirect methods for estimating enzyme activity are also common in clinical and research settings. These methods often rely on measuring the ratio of a product to its substrate in a biological sample. mdpi.comresearchgate.net For example, the ratio of kynurenine to tryptophan (Kyn/Trp) is frequently used as a proxy for IDO1 activity. researchgate.netbiocrates.com While convenient, these ratio-based estimations can be influenced by various factors, including the activity of downstream enzymes and the availability of cofactors, and may not always directly correlate with the actual enzymatic concentration or activity. mdpi.comresearchgate.net
Table 3: Comparison of IDO1 Activity Assays
| Assay Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Fluorometric | Enzymatic product reacts to form a fluorescent compound. | High sensitivity, suitable for high-throughput screening. | Potential for interference from fluorescent compounds in the sample. |
| Colorimetric | Enzymatic product reacts to form a colored compound. | Simple and cost-effective. | Lower sensitivity compared to fluorometric assays. |
| HPLC-based | Direct quantification of substrate and product by HPLC. | High specificity and accuracy. | Lower throughput, more complex instrumentation. |
| Metabolite Ratio | Ratio of product to substrate (e.g., Kyn/Trp) as a proxy for activity. | Simple to calculate from metabolomics data. | Indirect measure, can be influenced by other factors. |
Chemical and Biochemical Synthesis for Research Applications
The availability of pure this compound is essential for its use as a standard in analytical studies and for investigating its biological functions.
The chemical synthesis of this compound can be achieved through the oxidation of 5-hydroxy-L-tryptophan. This process can be mediated by reactive oxygen species (ROS), such as those generated by hydrogen peroxide. Another approach involves the selective oxidation of the tryptophan precursor followed by the introduction of the formyl group. researchgate.netnih.gov Solid-phase peptide synthesis techniques have also been employed to create peptides containing N-formylkynurenine and its derivatives, which are valuable tools for studying protein oxidation. researchgate.netnih.gov These synthetic methods often involve protecting groups to ensure the specific modification of the desired functional groups. researchgate.netnih.gov
Biochemically, this compound is produced from 5-hydroxy-L-tryptophan through the action of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). In research settings, recombinant IDO1 can be used to generate this compound from its precursor for use in various experiments. This enzymatic synthesis provides a route to produce the biologically relevant stereoisomer of the compound.
Enzymatic Synthesis Strategies for Isotopically Labeled Probes
The generation of isotopically labeled this compound is crucial for its use as an internal standard in quantitative mass spectrometry and for metabolic tracing studies. Enzymatic synthesis offers a highly specific route to produce these labeled probes. The primary enzymes involved in the formation of kynurenine pathway metabolites are heme dioxygenases, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nsf.govnih.govbiorxiv.org
Specifically, indoleamine 2,3-dioxygenase 1 (IDO1) is capable of catalyzing the oxidative cleavage of 5-hydroxy-L-tryptophan to yield this compound. hmdb.ca This enzymatic reaction involves the incorporation of molecular oxygen into the substrate. By conducting the reaction in an environment enriched with a stable isotope of oxygen, such as oxygen-18 (¹⁸O₂), it is possible to synthesize this compound with one or both oxygen atoms of the formyl group and the ketone group labeled. nih.gov
Research on related heme dioxygenases has demonstrated that during the catalytic cycle with L-tryptophan, the enzyme incorporates atoms from molecular oxygen (O₂) into the final N-formylkynurenine (NFK) product. nih.gov Experiments using ¹⁸O₂ gas and H₂¹⁸O have been pivotal in elucidating the mechanism of NFK formation. nih.gov These studies confirm that both oxygen atoms incorporated into the NFK molecule originate from a single molecule of O₂. nih.gov This methodology is directly applicable to the synthesis of labeled this compound using 5-hydroxy-L-tryptophan as the substrate for IDO1. The resulting labeled compound can be purified and used to trace metabolic pathways and quantify endogenous levels with high precision.
| Enzyme | Substrate | Isotopic Source | Resulting Labeled Product |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-hydroxy-L-tryptophan | ¹⁸O₂ (Oxygen-18 gas) | 5-Hydroxy-N-formyl[¹⁸O]kynurenine |
| Heme Dioxygenases (general) | L-tryptophan | ¹⁸O₂ (Oxygen-18 gas) | N-formyl[¹⁸O]kynurenine |
| Heme Dioxygenases (general) | L-tryptophan | H₂¹⁸O (Oxygen-18 water) | Unlabeled N-formylkynurenine (used as a control) |
Solid-Phase Synthesis of Peptides Incorporating this compound Analogues
The study of protein oxidation and its functional consequences necessitates the availability of peptides containing specific oxidative modifications. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating such peptides. scispace.com Research has focused on incorporating analogues like N-formylkynurenine (NFK), a direct structural relative of this compound, into defined peptide sequences. nih.goviris-biotech.deebi.ac.uk
The strategy involves the chemical synthesis of an Fmoc-protected version of the amino acid analogue (e.g., Fmoc-NFK-OH). nih.govresearchgate.net This building block can then be used in standard Fmoc/tBu-based solid-phase peptide synthesis protocols. scispace.com In a key study, Fmoc-NFK was successfully synthesized and incorporated with high yields into three different peptide sequences derived from significant muscle proteins: skeletal muscle actin, M-type creatine (B1669601) kinase, and β-enolase. nih.govebi.ac.uk
The general SPPS cycle involves attaching the first amino acid to a solid support resin, followed by cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. scispace.com The synthesized Fmoc-NFK is introduced at the desired position in the sequence using standard coupling reagents. researchgate.net Following the completion of the synthesis, the peptides are cleaved from the resin, and all protecting groups are removed. The structure and purity of the final modified peptides are rigorously confirmed using techniques like tandem mass spectrometry (MS/MS), which verifies the peptide sequence and the exact location of the incorporated NFK residue. nih.govresearchgate.net This methodology provides essential tools for investigating how the oxidation of specific tryptophan residues to (5-Hydroxy)-N-formylkynurenine affects protein structure and function. iris-biotech.de
| Peptide Source Protein | Target Sequence Fragment | Incorporated Analogue | Confirmation Method | Reference |
| Skeletal Muscle Actin | H-LAQSNGX GVMVSHR-OH | N-formylkynurenine (NFK) | Tandem Mass Spectrometry | nih.govresearchgate.net |
| Creatine Kinase (M-type) | H-GGYX GGYK-OH | N-formylkynurenine (NFK) | Tandem Mass Spectrometry | nih.govresearchgate.net |
| β-Enolase | H-VIGMDVAASEFX MGK-OH | N-formylkynurenine (NFK) | Tandem Mass Spectrometry | nih.govresearchgate.net |
Comparative Biochemical and Pathway Analyses
Structural and Functional Comparisons with Cognate Kynurenine (B1673888) Pathway Intermediates
5-Hydroxy-N-formylkynurenine is a non-proteinogenic alpha-amino acid, specifically a 5-hydroxykynurenine (B1197592) with an N-formyl substituent. hmdb.ca It belongs to the class of organic compounds known as alkyl-phenylketones. hmdb.ca Its position within the kynurenine pathway places it in a critical metabolic crossroads, influencing the downstream production of various bioactive molecules.
Distinctions from N-Formylkynurenine, 5-Hydroxykynurenine, and Kynurenic Acid
The structure and function of this compound are best understood in comparison to its close relatives within the kynurenine pathway.
| Compound | Structural Difference from 5-HNFK | Key Functional Distinctions |
| N-Formylkynurenine (NFK) | Lacks the 5-hydroxy group. | NFK is the direct precursor to kynurenine. nih.gov The presence of the N-formyl group in both compounds bestows unique reactivity. biorxiv.org |
| 5-Hydroxykynurenine | Lacks the N-formyl group. | It is the direct precursor to this compound and is implicated in oxidative stress. The absence of the N-formyl group makes it more susceptible to spontaneous degradation. |
| Kynurenic Acid | Possesses a carboxylic acid group at the C-2 position and lacks the N-formyl and 5-hydroxy groups. | Acts as a neuroprotective agent by antagonizing NMDA receptors, a function not attributed to 5-HNFK. |
5-HNFK: this compound
Comparative Stability and Reactivity Profiles
The N-formyl group is a key determinant of the stability and reactivity of this compound. This group enhances its stability compared to 5-hydroxykynurenine, which is more prone to spontaneous degradation.
Studies on the related compound, N-formylkynurenine (NFK), have revealed that the N-formyl group imparts unique reactivity. biorxiv.org In a physiological environment (37°C, pH 7.4), NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). biorxiv.org This intermediate rapidly reacts with nucleophiles like cysteine and glutathione (B108866). biorxiv.org The presence of serum hydrolases, however, can suppress this deamination by hydrolyzing NFK to kynurenine approximately three times faster than the deamination process. biorxiv.org This suggests that the local enzymatic environment plays a crucial role in determining the metabolic fate and reactivity of N-formylated kynurenine derivatives.
The formyl group significantly impacts the molecule's reactivity. For instance, the deaminated product of NFK, NFK-CKA, reacts much more rapidly with glutathione than the corresponding deaminated product of kynurenine (KYN-CKA). biorxiv.org This highlights the dominant role of chemical transformations of N-formylated kynurenines over their non-formylated counterparts in certain physiological contexts. biorxiv.org
In Silico Modeling of Molecular Interactions
Computational methods, such as molecular docking, provide valuable insights into how this compound and related compounds might interact with biological targets. These in silico approaches help predict binding affinities and modes of interaction with enzymes and receptors, guiding further experimental investigation. nih.govmdpi.com
Docking Studies with Biological Receptors and Enzymes
Molecular docking studies have been employed to investigate the interaction of various tryptophan metabolites with biological targets. For example, docking studies with the aryl hydrocarbon receptor (AhR) revealed that while kynurenine and 3-hydroxykynurenine did not dock, other tryptophan metabolites, including 5-hydroxytryptophan (B29612), showed strong docking potential. imrpress.com This suggests that the 5-hydroxy group, also present in this compound, might be a key feature for interaction with certain receptors.
Docking studies of antidepressants with tryptophan 2,3-dioxygenase (TDO), the enzyme that catalyzes the formation of N-formylkynurenine from tryptophan, have shown that various compounds can fit into the active site of the enzyme. researchgate.net This indicates the potential for small molecules to modulate the initial steps of the kynurenine pathway. While specific docking studies for this compound are not widely reported, the existing data on related compounds suggest that its unique structural features would govern its specific interactions with various biological targets.
Comparative Metabolic Routing across Diverse Biological Systems
The metabolism of tryptophan and its downstream products, including those of the kynurenine pathway, exhibits significant variation across different species. researchgate.net These differences have important physiological and functional implications. researchgate.net
The initial and rate-limiting step of the kynurenine pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.gov this compound itself is biosynthesized from 5-hydroxy-L-tryptophan through the action of indoleamine 2,3-dioxygenase 1. hmdb.ca Subsequently, it can be converted to 5-hydroxykynurenine and formic acid by the enzyme kynurenine formamidase. hmdb.ca
Future Directions in 5 Hydroxy N Formylkynurenine Research
Elucidating Underexplored Mechanistic Pathways and Novel Biological Functions
While the canonical role of 5-HNFK is its conversion to 5-hydroxykynurenine (B1197592), emerging evidence suggests its involvement in other, less-defined pathways. A significant area of future investigation lies in a non-enzymatic branch of tryptophan catabolism. Recent studies have shown that N-formylkynurenine (NFK), a structurally similar compound, can deaminate to form an electrophilic carboxyketoalkene (CKA). biorxiv.org This reactive species can then form adducts with nucleophiles like cysteine and glutathione (B108866). biorxiv.org It is plausible that 5-HNFK undergoes similar non-enzymatic transformations, and future research will likely focus on identifying these novel derivatives and their biological implications. biorxiv.org
The potential for 5-HNFK to modulate redox equilibrium by scavenging key antioxidants is another promising research direction. biorxiv.org Its structural similarity to NFK, which has been shown to react with glutathione, suggests that 5-HNFK could play a role in protecting cells from oxidative damage by neutralizing reactive species. biorxiv.org This is particularly relevant in conditions of high oxidative stress.
Furthermore, the biological functions of 5-HNFK remain largely uncharacterized. mdpi.com While high concentrations have been linked to impaired working memory, the underlying mechanisms are still under investigation. mdpi.com Future studies will need to explore the specific molecular targets and signaling pathways through which 5-HNFK exerts its effects on cognitive function. Additionally, research has associated 5-HNFK with the cortisol-secretion phenotype in cortisol-producing adenomas, suggesting a role in endocrine function that warrants further exploration. nih.gov
Development of Advanced Methodologies for Spatiotemporal Analysis in Complex Biological Matrices
A significant hurdle in understanding the precise roles of 5-HNFK is the difficulty in accurately measuring its concentration and distribution within complex biological systems. Future research will necessitate the development of more sophisticated analytical techniques to overcome these challenges.
Current methods for detecting tryptophan metabolites often involve liquid chromatography-mass spectrometry (LC-MS). researchgate.net However, to gain a deeper understanding of 5-HNFK's function, methodologies with enhanced spatial and temporal resolution are required. In situ metabolomics, which allows for the analysis of metabolites directly within tissue sections, holds great promise. nih.gov This approach could reveal the precise localization of 5-HNFK within specific cell types and subcellular compartments, providing crucial insights into its localized functions.
Advanced imaging techniques, potentially coupled with specific fluorescent probes for 5-HNFK, could enable real-time visualization of its dynamics within living cells. While such probes are not yet available, their development would be a major breakthrough for the field. Furthermore, improving sample preparation techniques to ensure the stability of 5-HNFK and prevent its degradation or non-enzymatic conversion during analysis is critical. biorxiv.orgnih.gov
| Analytical Technique | Application for 5-HNFK Analysis | Key Considerations |
| UPLC-Q/TOF-MS/MS | High-resolution separation and accurate mass identification of 5-HNFK in biological samples like urine. | Sample preparation to remove interfering compounds and use of internal standards. |
| LC-MS/MS | Sensitive and specific quantification of tryptophan metabolites, including 5-HNFK, in plasma. researchgate.net | Can be time-consuming with gradient elution; requires specific precursor-product ion pairs for multiple reaction monitoring. researchgate.net |
| In situ Metabolomics | Spatiotemporal localization of 5-HNFK within tissue sections to understand its distribution in different cell types. nih.gov | Requires specialized equipment and expertise for data acquisition and analysis. |
| Fluorescence-based Probes | Real-time imaging of 5-HNFK dynamics in living cells. | Currently, no specific probes for 5-HNFK exist; development is a future research goal. |
Identification of Additional Enzymes and Regulatory Factors Influencing its Metabolism
The metabolism of 5-HNFK is primarily understood through its formation from 5-hydroxy-L-tryptophan by indoleamine 2,3-dioxygenase 1 (IDO1) and its subsequent hydrolysis to 5-hydroxykynurenine by kynurenine (B1673888) formamidase. However, the complete enzymatic and regulatory landscape governing 5-HNFK levels is likely more complex.
Future research should aim to identify other enzymes that may contribute to the synthesis or degradation of 5-HNFK. The existence of isoforms or entirely different enzymes with activity towards 5-HNFK cannot be ruled out. For instance, while IDO1 is a key enzyme, the roles of IDO2 and tryptophan 2,3-dioxygenase (TDO) in the direct production of 5-HNFK from 5-hydroxytryptophan (B29612) in various tissues and conditions require further investigation. whiterose.ac.uknih.gov
Moreover, the regulatory factors that control the expression and activity of the enzymes involved in 5-HNFK metabolism are not fully elucidated. While cytokines like IFN-γ are known to regulate IDO1, other signaling molecules and transcription factors may also play a crucial role. mdpi.com Understanding how these regulatory networks are altered in different physiological and pathological states will be key to deciphering the role of 5-HNFK in health and disease. For example, alterations in kynurenine pathway metabolism have been observed in inflammatory bowel disease, suggesting that inflammatory mediators may regulate the enzymes responsible for 5-HNFK levels. mdpi.com
Exploration of its Roles in Cellular Signaling Networks beyond Current Understanding
The involvement of 5-HNFK in cellular signaling is a nascent field of study with immense potential for discovery. While its precursor, tryptophan, and other kynurenine pathway metabolites are known to participate in various signaling cascades, the specific contributions of 5-HNFK are largely unknown. nih.gov
A crucial area for future investigation is the potential interaction of 5-HNFK with cellular receptors. Kynurenine, a downstream metabolite, is an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in immune regulation. nih.gov Given the structural similarities, it is plausible that 5-HNFK could also act as a ligand for AhR or other, as-yet-unidentified receptors. Investigating this possibility could uncover novel signaling pathways regulated by 5-HNFK.
Furthermore, the impact of 5-HNFK on intracellular signaling networks warrants detailed exploration. This includes its potential effects on protein modification, as has been suggested for the related compound NFK. biorxiv.org The formation of 5-HNFK adducts with proteins could alter their function and thereby influence a wide range of cellular processes. Research into how 5-HNFK integrates with and modulates known signaling pathways, such as those involved in inflammation, immune response, and neuronal function, will be critical to fully understanding its physiological and pathological significance. nih.govmdpi.com The positive correlation of 5-HNFK with serotonin (B10506) and N-acetylserotonin in certain tumors suggests potential crosstalk with the serotonin pathway that needs to be explored. nih.gov
Q & A
Q. How is 5-Hydroxy-N-formylkynurenine detected and quantified in biological samples?
- Methodological Answer : Detection typically employs ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS/MS). This technique allows high-resolution separation and accurate mass identification. For example, in rat urine metabolomics studies, samples were analyzed using this method to distinguish this compound from structurally similar metabolites like L-formylkynurenine and 5-hydroxykynurenine .
- Key Considerations :
- Sample preparation: Acid precipitation or solid-phase extraction to remove interfering compounds.
- Internal standards: Isotopically labeled analogs (if available) to correct for matrix effects.
- Table 1 : Common Analytical Techniques
| Technique | Instrumentation | Sensitivity | Reference |
|---|---|---|---|
| UPLC-Q/TOF-MS/MS | Waters ACQUITY UPLC, Xevo G2-XS QTOF | 0.1–1.0 ng/mL | |
| HPLC-UV | Agilent 1260 Infinity II | 10–50 ng/mL | [Not in evidence] |
Q. What is the metabolic role of this compound in tryptophan catabolism?
- Methodological Answer : this compound is an intermediate in the hydroxylated kynurenine pathway. It is enzymatically converted to 5-hydroxykynurenine via arylformamidase (EC 3.5.1.9) and subsequently to 5-hydroxykynurenamine by dopa decarboxylase (EC 4.1.1.28). This pathway intersects with niacin biosynthesis in microbes, suggesting its role in NAD+ metabolism under specific conditions .
Advanced Research Questions
Q. How can contradictory findings in this compound’s enzymatic conversion be resolved?
- Methodological Answer : Discrepancies in reported enzymatic activity (e.g., arylformamidase vs. non-enzymatic hydrolysis) require kinetic studies under controlled pH and temperature. For instance:
- Step 1 : Purify recombinant arylformamidase and measure activity via spectrophotometric assays (e.g., monitoring formate release).
- Step 2 : Compare reaction rates in vitro (pH 7.4 buffer) vs. in vivo (cellular lysates).
- Key Reference : Lentner (1984) proposed pH-dependent non-enzymatic degradation of formylkynurenines, which may compete with enzymatic pathways .
Q. What experimental designs are optimal for studying this compound’s role in disease models?
- Methodological Answer :
- Longitudinal Metabolomics : Collect biospecimens (urine, plasma) at multiple timepoints in animal models (e.g.,湿热泄泻 rats) to track dynamic changes .
- Knockout Models : Use CRISPR-Cas9 to silence arylformamidase or kynurenine 3-monooxygenase and observe metabolite accumulation.
- Statistical Validation : Apply multivariate analysis (PCA, OPLS-DA) to distinguish biomarker significance from noise .
Q. How does this compound interact with redox-active metals in biological systems?
- Methodological Answer :
- In Vitro Chelation Assays : Incubate this compound with Fe²⁺/Cu²⁺ and measure reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA).
- Spectroscopic Analysis : Use UV-Vis or EPR to identify metal-ligand coordination complexes.
- Caution : Autoxidation artifacts may occur; include controls with metal chelators (e.g., EDTA) .
Methodological Challenges and Solutions
Q. How should researchers address instability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Aliquot samples and store at –80°C under inert gas (N₂/Ar) to prevent oxidation.
- Stability Testing : Conduct accelerated degradation studies (e.g., 4°C vs. –80°C for 72 hours) with LC-MS monitoring.
- Reference : Sigma-Aldrich guidelines recommend +4°C for short-term storage of related standards .
Q. What strategies validate this compound as a biomarker in complex matrices?
- Methodological Answer :
- Stable Isotope Dilution : Synthesize deuterated this compound for use as an internal standard.
- Cross-Validation : Compare data across multiple platforms (e.g., NMR vs. LC-MS) to confirm peak identity .
Ethical and Reporting Standards
Q. How to ensure reproducibility in preclinical studies involving this metabolite?
- Methodological Answer : Follow NIH guidelines for preclinical research, including:
- Sample Size Justification : Power analysis to determine minimum n-value.
- Blinding : Randomize treatment groups and blind analysts to experimental conditions.
- Data Sharing : Deposit raw MS files in public repositories (e.g., MetaboLights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
